molecular formula C4H4N4O3 B2931566 1,2,5-Oxadiazole-3,4-dicarboxamide CAS No. 56873-33-7

1,2,5-Oxadiazole-3,4-dicarboxamide

Cat. No.: B2931566
CAS No.: 56873-33-7
M. Wt: 156.101
InChI Key: YPTYWKOPRBDQPA-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3,4-dicarboxamide is a useful research compound. Its molecular formula is C4H4N4O3 and its molecular weight is 156.101. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-oxadiazole-3,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-3(9)1-2(4(6)10)8-11-7-1/h(H2,5,9)(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTYWKOPRBDQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of 1,2,5 Oxadiazole 3,4 Dicarboxylic Acid As a Key Precursor

Oxidative Approaches from Substituted Furazans

A common strategy for synthesizing 1,2,5-Oxadiazole-3,4-dicarboxylic acid involves the oxidation of appropriately substituted furazans (1,2,5-oxadiazoles).

The oxidation of 3,4-dimethyl-1,2,5-oxadiazole (B1295370) is a direct method for introducing carboxylic acid functionalities onto the oxadiazole ring. bldpharm.comsigmaaldrich.com This process typically involves the use of strong oxidizing agents to convert the methyl groups to carboxylic acid groups.

The choice of oxidizing agent and the reaction conditions play a crucial role in the efficiency of the oxidation of 3,4-dimethyl-1,2,5-oxadiazole. Various oxidizing agents can be employed, each with its own set of optimal conditions. For instance, potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that can effectively carry out this transformation. mdpi.comiugaza.edu.ps The reaction is often conducted in a suitable solvent and may require heating to proceed at a reasonable rate. Other oxidizing agents such as bromine (Br2) in acetic acid have also been utilized for similar oxidative cyclizations. nih.govbiointerfaceresearch.com The concentration of the oxidant, temperature, and reaction time are key parameters that need to be optimized to maximize the yield of the desired dicarboxylic acid while minimizing side reactions.

Table 1: Oxidizing Agents and Conditions for Furazan (B8792606) Oxidation

Oxidizing AgentTypical ConditionsReference
Potassium Permanganate (KMnO4)Acetone, Reflux iugaza.edu.ps
Bromine (Br2) in Acetic AcidRoom Temperature nih.gov
Trichloroisocyanuric Acid (TCCA)Mild, Room Temperature openmedicinalchemistryjournal.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)- mdpi.com

Cyclization Reactions of Hydrazide Intermediates

An alternative route to 1,2,5-Oxadiazole-3,4-dicarboxylic acid involves the cyclization of hydrazide-containing precursors.

The cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide is a key method for forming fused pyridazine (B1198779) systems, and under specific conditions, can be a pathway to the dicarboxylic acid. researchgate.netmdpi.comresearchgate.net This dicarbohydrazide can be subjected to acidic conditions to induce ring closure. researchgate.netmdpi.comresearchgate.net

The cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide is sensitive to the acidic conditions employed. While refluxing in 2N hydrochloric acid for an extended period has been successful for the analogous 1,2,5-thiadiazole (B1195012) derivative, this method is not directly transferable to the oxadiazole counterpart. mdpi.comresearchgate.net For 1,2,5-oxadiazole-3,4-dicarbohydrazide, complete reaction with 2N hydrochloric acid occurs within 3 hours at 75 °C. mdpi.comresearchgate.net However, prolonged heating can lead to the decomposition of the desired product. researchgate.net The optimal yield for the cyclized product, 5,6-dihydro- nih.govresearchgate.netresearchgate.netoxadiazolo[3,4-d]pyridazine-4,7-dione, was achieved by heating the reaction mixture for 1 hour at 75 °C. mdpi.comresearchgate.net Deviations from this temperature, either lower (60 °C) or higher (90 °C), resulted in decreased yields. mdpi.com This cyclized dione (B5365651) is a key intermediate that can be further processed to obtain the target dicarboxylic acid.

Table 2: Optimization of Acidic Cyclization of 1,2,5-Oxadiazole-3,4-dicarbohydrazide

Temperature (°C)Time (h)Yield (%)Reference
75315 researchgate.net
75141 mdpi.comresearchgate.net
60-Lower mdpi.com
90-Lower mdpi.com

Synthetic Methodologies for 1,2,5 Oxadiazole 3,4 Dicarboxamide and Precursors

Synthesis of 1,2,5-Oxadiazole-3,4-dicarboxylic Acid as a Key Precursor

Methodological Considerations for Precursor Synthesis

The synthesis of precursors for 1,2,5-oxadiazole derivatives, such as 1,2,5-oxadiazole-3,4-dicarbohydrazide, is a critical first step. mdpi.com This precursor can be synthesized and then cyclized in the presence of hydrochloric acid to form a key intermediate, 5,6-dihydro- mdpi.comthaiscience.infothieme-connect.comoxadiazolo[3,4-d]pyridazine-4,7-dione. mdpi.com The structure of these newly synthesized compounds is typically confirmed using various analytical techniques, including elemental analysis, high-resolution mass spectrometry, and NMR and IR spectroscopy. mdpi.com

Another important precursor is 3,4-diamino mdpi.comthaiscience.infothieme-connect.comoxadiazole, which can react with other chemical agents to form intermediates. usm.edu For example, its reaction with glyoxal (B1671930) under slightly basic conditions yields 5,6-dihydroxy-4,5,6,7-tetrahydro mdpi.comthaiscience.infothieme-connect.comoxadiazolo[3,4-b]pyrazine. usm.edu This intermediate can then be pyrolyzed to produce the desired mdpi.comthaiscience.infothieme-connect.comoxadiazolo[3,4-b]pyrazine. usm.edu

The synthesis of substituted 1,2,5-oxadiazole-3-carboxylic acids has also been a focus of research. For instance, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid can be synthesized in a two-step process involving the cyclization of (2E,3E)-butane-2,3-dione dioxime, followed by selective oxidation. thieme-connect.comacs.org Due to the energetic nature of these compounds, process safety is a major consideration, often leading to the development of continuous flow processes to mitigate risks associated with thermal instability. thieme-connect.comacs.org

Conversion of 1,2,5-Oxadiazole-3,4-dicarboxylic Acid to 1,2,5-Oxadiazole-3,4-dicarboxamide

The conversion of 1,2,5-Oxadiazole-3,4-dicarboxylic Acid to its corresponding dicarboxamide is a key transformation in the synthesis of the target molecule. This process generally involves esterification followed by amination.

Esterification Pathways

Esterification is a fundamental reaction in organic synthesis where a carboxylic acid is converted into an ester. In the context of 1,2,5-oxadiazole chemistry, dicarboxylic acids can be esterified to produce diesters, which are important intermediates. lupinepublishers.com The esterification of 1,2,5-oxadiazolylacetic acids with alcohols like 2,2,2-trinitroethanol (B8594733) and 2-fluoro-2,2-dinitroethanol (B101770) results in the corresponding esters. researchgate.net This reaction can be catalyzed by a cation-exchange resin, which allows for a smooth reaction and high yields of the ester products. researchgate.net

A general method for preparing acetylenedicarboxylic acid esters involves the use of dibromofumarates, which are synthesized by the esterification of dibromofumaryl chloride with the corresponding alcohols. researchgate.net

Amination of Carboxyl Groups

The amination of carboxyl groups, typically after their conversion to a more reactive form like an ester, leads to the formation of amides. The conversion of esters to the corresponding hydrazides can be achieved using hydrazine (B178648) hydrate. lupinepublishers.com These hydrazides can then be further reacted to form the desired amide or other heterocyclic structures. For instance, acid hydrazides can be used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles. lupinepublishers.comnahrainuniv.edu.iq

Reaction Conditions and Synthetic Efficiency

The efficiency of the synthesis of 1,2,5-oxadiazole derivatives is highly dependent on the reaction conditions. For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives from dicarboxylic acids has been achieved in a three-step procedure involving the formation of esters and hydrazides as intermediates, with final product yields ranging from 45.3% to 50%. lupinepublishers.com

Microwave-assisted synthesis has been explored as a method to improve reaction times and yields. For example, the cyclization of hydrazide derivatives with benzoic acid and clay under microwave irradiation has been reported to be complete in about 10 minutes. mdpi.com Similarly, the reaction of an acid/hydrazide mixture with a few drops of POCl₃ in a microwave oven can produce 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives in yields of 54–75% within 5 minutes, without the need for organic solvents. mdpi.com

The choice of catalyst and solvent system is also crucial. For the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a superbase medium of NaOH/DMSO has been used, although this can lead to long reaction times. nih.gov Tetrabutylammonium fluoride (B91410) (TBAF) has been identified as a mild and efficient catalyst for this transformation, allowing the reaction to proceed at room temperature with high yields. researchgate.net

Advanced Chemical Transformations and Derivatization Strategies

Reactivity of the Dicarboxamide Moiety

The two amide groups attached to the 1,2,5-oxadiazole ring are primary sites for chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Dehydration Reactions to Nitrile Derivatives

The conversion of amides to nitriles is a fundamental transformation in organic synthesis. While direct dehydration of 1,2,5-oxadiazole-3,4-dicarboxamide to the corresponding 1,2,5-oxadiazole-3,4-dicarbonitrile (B7784565) is not extensively detailed in available literature, related transformations on the furazan (B8792606) ring system suggest potential pathways. For instance, studies on other furazan derivatives, such as benzofurazan, have shown that the ring can undergo cleavage to yield dinitriles under specific conditions, such as irradiation in the presence of reagents like triethylphosphite clockss.org. This indicates that the formation of nitrile functionalities from the furazan core is a known process, although the specific dehydration of the amide groups on this particular compound requires further investigation.

Exploration of Amide Functional Group Modifications

The amide groups of this compound are amenable to various modifications, a key strategy for creating derivatives with altered properties. A significant transformation is the conversion to hydrazides. The dicarboxamide can be transformed into the corresponding 1,2,5-oxadiazole-3,4-dicarbohydrazide . This derivative is not an endpoint but a crucial intermediate for further cyclization reactions.

This conversion to a hydrazide is a gateway to forming fused heterocyclic systems, which significantly alters the electronic and physical properties of the core structure. The hydrazide functional group is substantially more reactive in certain cyclization reactions than the original amide.

Derivatization of the 1,2,5-Oxadiazole Core

Beyond modifying the amide side chains, the combination of the oxadiazole ring and the adjacent functional groups allows for the synthesis of complex, fused heterocyclic structures. These transformations leverage the reactivity of both the ring and its substituents to build larger, more intricate systems.

Formation of Fused Heterocyclic Systems

A primary strategy for derivatizing the 1,2,5-oxadiazole core involves intramolecular cyclization reactions of its modified side chains to form new rings fused to the original oxadiazole.

A key synthetic pathway involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide to form a fused pyridazine (B1198779) ring system. Specifically, treatment of the dicarbohydrazide with hydrochloric acid induces a ring-closure reaction to yield 5,6-dihydro- Current time information in Bangalore, IN.uwo.cavcu.eduoxadiazolo[3,4-d]pyridazine-4,7-dione . This fused bicyclic compound is a pivotal precursor for further derivatization. The structure of this newly synthesized compound has been confirmed through various analytical methods, including elemental analysis, high-resolution mass spectrometry, NMR, and IR spectroscopy.

Table 1: Synthesis of 5,6-dihydro- Current time information in Bangalore, IN.uwo.cavcu.eduoxadiazolo[3,4-d]pyridazine-4,7-dione

Reactant Reagents Conditions Product

This table summarizes the reaction conditions for the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide as reported in the literature.

The fused pyridazine derivative, 5,6-dihydro- Current time information in Bangalore, IN.uwo.cavcu.eduoxadiazolo[3,4-d]pyridazine-4,7-dione, is particularly valuable as an intermediate for producing halogenated analogues. It is described as a key precursor for the synthesis of 4,7-dihalo- Current time information in Bangalore, IN.uwo.cavcu.eduoxadiazolo[3,4-d]pyridazines . These halogenated compounds are important building blocks for creating donor-acceptor-donor (D-A-D) type molecules, which are investigated for applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs). The introduction of halogen atoms provides reactive handles for subsequent cross-coupling reactions, enabling the construction of larger conjugated systems.

Introduction of Diverse Substituents via Oxadiazole Ring Reactivity

While the 1,2,5-oxadiazole ring is generally characterized by low reactivity towards both electrophiles and nucleophiles, strategic placement of appropriate functional groups can facilitate the introduction of diverse substituents. thieme-connect.de This reactivity is pivotal for the synthesis of novel compounds with tailored properties.

Nucleophilic substitution represents a primary strategy for the derivatization of the 1,2,5-oxadiazole ring. This approach is particularly effective when a good leaving group is present at one of the carbon positions of the ring. Commonly employed leaving groups include halides, nitrite, and sulfonyl moieties. thieme-connect.de Among these, nitro-1,2,5-oxadiazoles are frequently utilized as starting materials due to their accessibility. thieme-connect.debohrium.com The activated ring is susceptible to attack by a range of nucleophiles, enabling the introduction of various functional groups as detailed in the table below.

Nucleophile TypeExample NucleophileResulting SubstituentReference
OxygenHydroxides, Alkoxides, PhenoxidesHydroxy, Alkoxy, Aryloxy thieme-connect.de
SulfurThiols, ThiocyanatesThio, Thiocyano thieme-connect.de
NitrogenAminesAmino thieme-connect.de
CarbonActive Methylene CompoundsAlkyl thieme-connect.de

Table 1: Examples of Nucleophilic Substitution on the 1,2,5-Oxadiazole Ring

Beyond nucleophilic substitution, direct N-alkylation of one of the ring nitrogen atoms can be achieved under forcing conditions, for instance, by heating with dimethyl sulfate (B86663) to form N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de Additionally, functional group transformations on substituents already present at the 3- and 4-positions are a common and effective method for derivatization without altering the core ring structure. thieme-connect.de

Modulation of Ring System Stability and Reactivity

The stability of the 1,2,5-oxadiazole ring is a key feature, yet it can be modulated through substitution and external stimuli, influencing its reactivity and degradation pathways. The inherent stability of the ring is significant, often requiring high temperatures (in excess of 200°C) for thermal cleavage. thieme-connect.de This thermal decomposition typically proceeds via the cleavage of the O1–N2 and C3–C4 bonds, yielding nitrile and nitrile oxide fragments. thieme-connect.dearkat-usa.org

The substitution pattern on the ring plays a crucial role in its stability. For instance, 3,4-disubstituted 1,2,5-oxadiazoles exhibit notable stability towards alkali, whereas the unsubstituted parent compound and its monosubstituted analogues are prone to ring-cleavage reactions under similar conditions. thieme-connect.de The presence of ring strain, as seen in fused bicyclic systems, can significantly lower the temperature required for ring opening. thieme-connect.dearkat-usa.org

The electronic nature of the substituents also has a profound effect on the ring's stability. Computational studies have explored the relative stabilities of oxadiazole isomers, indicating that based on Gibbs free energy, the 1,2,5-oxadiazole isomer is less stable than its 1,3,4- and 1,2,4-counterparts. nih.govscirp.org The introduction of an electron-withdrawing group, such as an azide, can decrease the thermal stability of the system. mdpi.com This is reflected in the decomposition temperatures of various substituted energetic compounds, as shown in the table below.

CompoundSubstituent at 1,2,5-oxadiazole ringDecomposition Temperature (°C)Reference
Energetic thieme-connect.deresearchgate.netajpsonline.comoxadiazolo [2,3-a]pyrimidin-8-ium PerchlorateMethyl181 mdpi.com
Energetic thieme-connect.deresearchgate.netajpsonline.comoxadiazolo [2,3-a]pyrimidin-8-ium PerchlorateAzide150 mdpi.com

Table 2: Effect of Substituent on the Decomposition Temperature of 1,2,5-Oxadiazole Derivatives

Furthermore, the N-O bonds within the 1,2,5-oxadiazole ring are sensitive to the electronic effects of the substituents. mdpi.com Ring cleavage can also be initiated by strong reducing agents, such as lithium aluminum hydride, which leads to the formation of amino-substituted fragments. thieme-connect.de Photochemical energy can also induce ring cleavage. arkat-usa.org In its N-oxide form, known as furoxan, the 1,2,5-oxadiazole ring is thermally stable and resistant to a range of acid-base conditions, but it behaves as a thiophilic electrophile, a reactivity that is central to its biological activity. chim.itnih.gov

Spectroscopic and Advanced Analytical Characterization Techniques

Elucidation of Molecular Structure and Purity

The confirmation of the synthesis of 1,2,5-oxadiazole-3,4-dicarboxamide and the assessment of its purity are achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique offers a unique perspective on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, the most prominent signals would arise from the protons of the two amide (-CONH₂) groups. Due to the symmetrical nature of the molecule, the four amide protons are expected to be chemically equivalent, or they may appear as two distinct signals depending on the solvent and temperature, which can affect the rate of rotation around the C-N bond. These protons would typically appear as a broad singlet in the downfield region of the spectrum, likely between 7.0 and 8.5 ppm, characteristic of amide protons. The absence of other signals would indicate a high degree of purity and the absence of proton-bearing impurities.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, two distinct carbon signals are anticipated due to the molecule's symmetry.

Oxadiazole Carbons (C3 and C4): The two carbon atoms of the 1,2,5-oxadiazole ring are chemically equivalent and are expected to produce a single signal. These carbons are in a heteroaromatic environment and are bonded to electronegative nitrogen and oxygen atoms, which would shift their resonance downfield. Based on data for similar oxadiazole derivatives, this signal would likely appear in the range of 140-155 ppm. For instance, in the related compound 5,6-dihydro- mdpi.comosti.govarabjchem.orgoxadiazolo[3,4-d]pyridazine-4,7-dione, the oxadiazole carbons resonate at approximately 146.3 and 148.9 ppm. mdpi.com

Carbonyl Carbons: The two carbonyl carbons of the amide groups are also chemically equivalent. These carbons are double-bonded to oxygen and single-bonded to nitrogen, resulting in a significant downfield shift. Their resonance is expected in the region of 160-170 ppm.

A summary of the expected ¹³C NMR chemical shifts is presented in the table below.

Carbon Atom Expected Chemical Shift (ppm)
C3 and C4 (Oxadiazole ring)140 - 155
Carbonyl (Amide)160 - 170

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₄H₄N₄O₃), the calculated exact mass is approximately 156.0287 g/mol . An HRMS measurement yielding a value very close to this would provide strong evidence for the compound's identity. For example, a related precursor, 5,6-dihydro- mdpi.comosti.govarabjchem.orgoxadiazolo[3,4-d]pyridazine-4,7-dione, with a molecular formula of C₄H₂N₄O₃, shows a calculated m/z for [M+H]⁺ of 155.0200, with an experimental value found at 155.0203, demonstrating the accuracy of this technique. mdpi.com

In a standard mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the amide groups (CONH₂) or other characteristic fragments of the oxadiazole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (Amide)3400 - 3200Stretching (often two bands)
C=O (Amide)1700 - 1650Stretching
C=N (Oxadiazole)1650 - 1550Stretching
N-O (Oxadiazole)1450 - 1350Stretching
C-N (Amide)1300 - 1200Stretching

The presence of strong absorptions corresponding to the N-H and C=O stretching of the amide groups, along with characteristic absorptions for the C=N and N-O bonds of the oxadiazole ring, would collectively confirm the structure of this compound. For instance, the related compound 1,2,5-oxadiazole-3,4-dicarbohydrazide shows characteristic IR bands that confirm its structure before cyclization. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic properties of heterocyclic compounds like this compound. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules containing heteroatoms and multiple bonds, the primary electronic transitions observed are typically π → π* and n → π*.

The 1,2,5-oxadiazole (furazan) ring is an electron-deficient system containing π bonds and lone pairs of electrons on the oxygen and nitrogen atoms. The carboxamide groups attached to the ring also contain C=O double bonds and nitrogen lone pairs. Consequently, the UV-Vis spectrum of this compound is expected to display absorption bands corresponding to these transitions. The π → π* transitions, which are generally of high intensity, arise from the conjugated system of the heterocyclic ring. The n → π* transitions, which are typically of lower intensity, involve the non-bonding electrons of the oxygen and nitrogen atoms.

While specific experimental UV-Vis absorption data for this compound is not detailed in the available literature, studies on various derivatives of 1,2,5-oxadiazole and other isomeric oxadiazoles (B1248032) confirm the use of this technique for their characterization. mdpi.commdpi.comnih.gov For instance, the electronic spectra of different 1,3,4-oxadiazole (B1194373) derivatives have been recorded to study their properties, often showing characteristic π-π* and n-π* transitions. ekb.eg The position and intensity of these absorption bands are influenced by the solvent, pH, and the nature of the substituents attached to the oxadiazole ring. researchgate.net For example, theoretical calculations on the parent 1,3,4-oxadiazole ring suggest absorption maxima (λmax) in the region of 193–203 nm. derpharmachemica.com The presence of chromophoric and auxochromic groups, such as the carboxamide groups in the target compound, would be expected to shift these absorption bands.

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its identity and purity. For heterocyclic compounds rich in nitrogen, like this compound, elemental analysis is an indispensable tool for characterization. rsc.orgnih.govresearchgate.netdergipark.org.tr

The process involves combusting a small, precisely weighed sample of the pure compound and quantifying the combustion products (e.g., CO₂, H₂O, N₂). The results are presented as a comparison between the theoretically calculated elemental percentages based on the proposed molecular formula and the experimentally found values. A close agreement between the calculated and found values, typically within a ±0.4% margin, is considered a standard confirmation of the compound's purity and assigned structure. acs.org

While specific experimental data for this compound are not provided in the surveyed literature, the theoretical elemental composition has been calculated based on its molecular formula, C₄H₄N₄O₃. Numerous studies on related furazan (B8792606) and oxadiazole derivatives consistently report the use of elemental analysis to validate their structures. nih.govbohrium.comacs.orgnih.gov

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassCountTotal MassPercentage
CarbonC12.011448.04428.25%
HydrogenH1.00844.0322.37%
NitrogenN14.007456.02832.95%
OxygenO15.999347.99728.22%
Total 170.09 g/mol 100.00%

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies on Oxadiazole Systems

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed picture of molecular properties at the atomic and electronic levels. For the 1,2,5-oxadiazole ring and its derivatives, these studies offer crucial information regarding their intrinsic stability, electronic behavior, and potential for intermolecular interactions.

Stability and Aromaticity Assessments

The stability of oxadiazole isomers is a key area of computational investigation. Among the different isomers, the 1,3,4-oxadiazole (B1194373) is generally found to be the most stable, followed by the 1,2,4- and then the 1,2,5-oxadiazole. nih.govchemicalbook.com The stability order is reported as 1,3,4- > 1,2,4- > 1,2,3- > 1,2,5-oxadiazole, with the 1,2,3-isomer being particularly unstable. nih.gov This trend is often attributed to the arrangement of heteroatoms and the resulting electronic distribution within the five-membered ring.

Computational studies using methods like Nucleus-Independent Chemical Shift (NICS) calculations have confirmed the aromatic nature of oxadiazole isomers, with negative NICS values indicating aromaticity. mdpi.com

Table 1: Calculated Gibbs Free Energy for Oxadiazole Isomers

Isomer Relative Gibbs Free Energy (kcal/mol)
1,3,4-Oxadiazole 0.0
1,2,4-Oxadiazole (B8745197) 8.64
1,2,3-Oxadiazole 21.28
1,2,5-Oxadiazole 40.61

This table is generated based on data from a comparative study of oxadiazole isomers. chemicalbook.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity and electronic properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are critical parameters. researchgate.net

A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity. researchgate.net Conversely, a small energy gap suggests that a molecule is more reactive and can be more readily excited. This energy gap is also instrumental in understanding intramolecular charge transfer (ICT) processes, which can be responsible for the bioactivity of a molecule. researchgate.net

For oxadiazole derivatives, the distribution of the HOMO and LUMO is heavily influenced by the nature and position of the substituents. In many substituted oxadiazoles (B1248032), the HOMO is often localized on the substituent groups, particularly if they are electron-donating, while the LUMO may be distributed across the oxadiazole ring and any electron-withdrawing substituents. researchgate.netmdpi.com For 1,2,5-oxadiazole-3,4-dicarboxamide, the electron-withdrawing carboxamide groups would be expected to significantly influence the LUMO energy level.

Table 2: Representative Frontier Molecular Orbital Energies for Oxadiazole Derivatives

Compound Type HOMO (eV) LUMO (eV) Energy Gap (eV)
Substituted 1,3,4-Oxadiazole -4.93 -2.69 2.24
Bixin-1,3,4-Oxadiazole Dimer -4.55 -2.33 2.22

Data is illustrative and based on findings for various 1,3,4-oxadiazole derivatives. worktribe.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In substituted oxadiazoles, the MEP analysis often reveals that the oxadiazole ring itself is a favorable site for electrophilic attack. researchgate.net For this compound, the oxygen and nitrogen atoms of the carboxamide groups would also contribute to the electrostatic potential landscape. The carbonyl oxygens would be expected to be regions of high negative potential, while the amide hydrogens would be regions of positive potential. researchgate.net This distribution of charge is crucial for understanding how the molecule might interact with biological targets.

Investigation of Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing both electron-donating (donor) and electron-accepting (acceptor) moieties. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state. This process is of significant interest in the design of materials for optoelectronics and fluorescent probes.

Oxadiazole rings, being electron-withdrawing in nature, are often incorporated as acceptor units in donor-acceptor systems. acs.org Studies on symmetric bi-1,3,4-oxadiazole derivatives have shown that ICT can occur from a terminal donor group to the central oxadiazole unit. mdpi.com In the case of this compound, while it lacks a strong electron-donating group, the interplay between the oxadiazole ring and the carboxamide substituents could lead to interesting electronic properties upon excitation. The presence of the electron-withdrawing carboxamide groups would enhance the acceptor character of the molecule.

Structure-Reactivity Relationship Elucidation through Computational Models

Computational models are instrumental in establishing relationships between the chemical structure of a molecule and its reactivity. For oxadiazole derivatives, these models often leverage the insights gained from FMO and MEP analyses. The reactivity of the 1,2,4-oxadiazole ring, for instance, is known to be dependent on the nature of its substituents and the reaction conditions. researchgate.net

The 1,2,5-oxadiazole ring is generally resistant to electrophilic and nucleophilic attack, but the presence of good leaving groups at the 3- and 4-positions can facilitate substitution reactions. The carboxamide groups in this compound, while not typical leaving groups, will significantly influence the reactivity of the ring through their electronic effects. Computational studies on related systems can help predict the most likely sites for chemical modification and guide synthetic efforts. nih.gov

Computational Design of Novel Derivatives

A significant application of computational chemistry is the in silico design of novel molecules with desired properties. This approach is widely used in drug discovery to design new therapeutic agents. nih.govrsc.org By starting with a core scaffold like 1,2,5-oxadiazole, computational methods can be used to explore the effects of adding various substituents.

For example, novel 1,2,4-oxadiazole derivatives have been designed and synthesized as potential anticancer agents, with computational docking studies used to predict their binding affinity to target enzymes like EGFR. Similarly, computational screening of 1,3,4-oxadiazole derivatives has been employed to identify potential inhibitors of VEGFR2. nih.govnih.gov

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

1,2,5-Oxadiazole-3,4-dicarboxamide serves as a foundational component for constructing a variety of organic molecules due to its unique structural and electronic properties.

Precursor for Complex Heterocyclic Architectures

The 1,2,5-oxadiazole ring system is a valuable precursor for the synthesis of more complex heterocyclic structures. mdpi.comcas.orgosti.gov For instance, 1,2,5-oxadiazole-3,4-dicarbohydrazide can be cyclized to form 5,6-dihydro- mdpi.commdpi.comoxadiazolo[3,4-d]pyridazine-4,7-dione. mdpi.comresearchgate.net This resulting compound is a key intermediate for producing 4,7-dihalo- mdpi.commdpi.comoxadiazolo[3,4-d]pyridazines, which are important in materials science. mdpi.comresearchgate.net The oxadiazole framework's ability to undergo further chemical transformations allows for the generation of a wide array of heterocyclic systems. rsc.org

The synthesis of these complex structures often involves multi-step reactions where the oxadiazole moiety directs the formation of new rings. For example, the cyclocondensation of furoxanylamidoximes with acyl chlorides is a known method for creating 1,2,4-oxadiazol/1,2,5-oxadiazole 2-oxide hybrids. mdpi.com

Scaffold for Multi-functional Molecule Design

The 1,2,5-oxadiazole core acts as a scaffold for designing multi-functional molecules by allowing for the attachment of various functional groups at different positions. mdpi.commdpi.com This modular approach enables the fine-tuning of the molecule's electronic and physical properties. Oxadiazole-based heterocycles are utilized as building blocks to control material properties. osti.gov The incorporation of different substituents onto the oxadiazole ring can lead to compounds with tailored characteristics for specific applications. mdpi.com

Development of Novel Materials

The unique properties of 1,2,5-oxadiazole-containing compounds make them valuable in the development of advanced materials with specific optical and electronic functions.

Precursors for Organic Photovoltaic Materials

1,2,5-Chalcogenadiazoles that are fused with electron-withdrawing heterocycles are actively researched for their use in creating organic photovoltaic materials. mdpi.comresearchgate.netresearchgate.net The electron-withdrawing nature of the 1,2,5-oxadiazole ring makes it a suitable component for tuning the electronic properties of materials used in organic solar cells. mdpi.comrsc.org For example, 4,7-dihalo- mdpi.commdpi.comoxadiazolo[3,4-d]pyridazines, derived from 1,2,5-oxadiazole-3,4-dicarbohydrazide, are considered useful precursors for such photovoltaic materials. mdpi.comresearchgate.net

Precursor CompoundResulting Material ClassApplication
1,2,5-Oxadiazole-3,4-dicarbohydrazide4,7-Dihalo- mdpi.commdpi.comoxadiazolo[3,4-d]pyridazinesOrganic Photovoltaics
4,7-Dibromobenzo[d] mdpi.commdpi.comresearchgate.netthiadiazoleSubstituted benzothiadiazolesPhotovoltaic Materials

Components in Optoelectronic Devices

Derivatives of oxadiazoles (B1248032) are widely used in the fabrication of optoelectronic devices, including organic light-emitting diodes (OLEDs). researchgate.net Their inherent electronic properties, such as high electron mobility and thermal stability, make them excellent materials for these applications. mdpi.com The 1,3,4-oxadiazole (B1194373) ring, a related isomer, is known to improve π-conjugation, charge transport, and luminescent properties in materials. mdpi.com The integration of oxadiazole units into molecules can enhance device efficiency and longevity. mdpi.com For instance, 1,2,4,5-tetrazine (B1199680) derivatives, which share some structural similarities, are utilized in OLEDs due to their electronic transitions. mdpi.com

Polymeric Systems Integration

Oxadiazole moieties can be integrated into polymer backbones to create materials with enhanced thermal stability and specific electronic properties. ntu.edu.tw Aromatic poly(1,3,4-oxadiazole)s are a class of polymers known for their chemical resistance and thermal stability. ntu.edu.tw The incorporation of oxadiazole rings into conjugated polymers has been shown to improve the performance of light-emitting devices by balancing charge injection. cmu.edu This integration allows for the development of organosoluble and high glass-transition temperature polymers suitable for various applications. ntu.edu.tw

Polymer TypeKey FeaturePotential Application
Poly(amine-1,3,4-oxadiazole)High thermal stability, blue fluorescenceBlue-light emitting materials
Conjugated polymers with oxadiazole unitsBalanced charge injectionLight-emitting diodes

Biological and Pharmacological Research Mechanistic and in Vitro Focus

Investigation of Biological Activities in Vitro

The 1,2,5-oxadiazole (furazan) ring and its isomers, such as 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197), are foundational structures in a variety of compounds exhibiting significant biological and pharmacological activities. mdpi.combiointerfaceresearch.com These heterocyclic scaffolds have been extensively studied for their therapeutic potential, demonstrating a broad spectrum of effects including antimicrobial, anticancer, neuroprotective, and anti-inflammatory properties. biointerfaceresearch.comtandfonline.com The versatility of the oxadiazole core allows for structural modifications that can enhance potency and selectivity, making it a privileged scaffold in medicinal chemistry. ijdcs.comnih.gov Research into these derivatives often focuses on their mechanisms of action at a molecular level, exploring interactions with enzymes, receptors, and signaling pathways. nih.govresearchgate.net

Oxadiazole derivatives have emerged as a promising class of antimicrobial agents, with research indicating various mechanisms of action against a wide range of pathogens, including bacteria, fungi, and viruses. nih.govsemanticscholar.orgresearchgate.net The global challenge of antimicrobial resistance has spurred the investigation of novel chemical structures like oxadiazoles (B1248032) to develop new and effective treatments. nih.govresearchgate.net

The antibacterial activity of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov One identified mechanism of action is the inhibition of DNA gyrase (topoisomerase II), an enzyme crucial for bacterial DNA replication. nih.gov For example, certain 1,3,4-oxadiazole hybrids of nalidixic acid and fluoroquinolones have shown potent inhibition of this enzyme. nih.gov Other derivatives act by inhibiting the biosynthesis of lipoteichoic acid (LTA), a critical component of the cell wall in Gram-positive pathogens. acs.org Some 1,3,4-oxadiazole compounds have demonstrated bactericidal activity, effectively killing Staphylococcus aureus cells within 24 hours at four times their minimum inhibitory concentration (MIC). nih.gov Furthermore, these compounds can prevent the formation of bacterial biofilms, which are a common cause of persistent infections, in a dose-dependent manner. nih.gov

The structural features of oxadiazole derivatives significantly influence their antimicrobial efficacy. The presence of specific substituents, such as halogens on an aromatic ring, often enhances activity. researchgate.net Hybrids combining the oxadiazole ring with other known antimicrobial scaffolds, like quinolones or benzofurans, have also yielded compounds with potent activity against strains like Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis. nih.gov

Table 1: Antimicrobial Activity of Selected Oxadiazole Derivatives
Compound ClassTarget Organism(s)Observed Effect / MechanismReference
1,3,4-Oxadiazole Derivatives (OZE-I, -II, -III)Staphylococcus aureus (including MRSA strains)Inhibited growth with MICs from 4 to 32 μg/ml; prevented biofilm formation. nih.gov
Nalidixic Acid-1,3,4-Oxadiazole HybridsS. aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae, P. aeruginosaInhibition of DNA gyrase; activity 2-3 times stronger than nalidixic acid. nih.gov
Norfloxacin-1,3,4-Oxadiazole HybridsS. aureus, Methicillin-resistant S. aureus (MRSA)Excellent antibacterial activity with MICs from 0.25 to 2 µg/mL. nih.gov
1,3,4-Oxadiazole Compound 1771 DerivativesGram-positive pathogensInhibition of lipoteichoic acid (LTA) biosynthesis. acs.org
Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole HybridsS. aureus, B. subtilis, E. coli, P. aeruginosaPotent activity, comparable or stronger than gentamicin. nih.gov

The oxadiazole scaffold is a key feature in many compounds developed for cancer therapy, exhibiting a wide range of anticancer activities through diverse mechanisms. biointerfaceresearch.comnih.govrsc.org These derivatives can induce cell death, inhibit cell proliferation, and disrupt various signaling pathways essential for tumor growth and survival. ijdcs.comresearchgate.net Their mechanisms often involve targeting specific enzymes, growth factors, and proteins that are dysregulated in cancer cells. nih.gov

Oxadiazole derivatives have been shown to act as inhibitors of crucial enzymes like histone deacetylases (HDACs), which are often overexpressed in tumors. nih.gov By inhibiting HDACs, these compounds can lead to cancer cell death through apoptosis and autophagy. nih.gov Another significant target is the NF-κB signaling pathway, which is linked to the progression of malignancies such as hepatocellular carcinoma; certain 1,3,4-oxadiazole compounds can block this pathway's activation. ijdcs.com Furthermore, derivatives have been designed to inhibit the PI3K/Akt/mTOR pathway, which restores the activity of tumor suppressor PTEN and promotes apoptosis. researchgate.net Some compounds also target growth factor receptors like the epidermal growth factor receptor (EGFR), blocking downstream pathways such as Ras/Raf/MEK/ERK and limiting tumor proliferation. researchgate.net

A key mechanism through which oxadiazole derivatives exert their anticancer effects is the modulation of the cell cycle. nih.gov By interfering with the progression of cancer cells through different phases of the cell cycle, these compounds can halt proliferation and lead to cell death.

One study on a 1,3,4-oxadiazole nortopsentin analog (compound 3b) demonstrated a significant impact on cell cycle distribution in pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov Treatment with this compound led to a decrease in the percentage of cells in the G0-G1 phase and a substantial increase in the population of cells in the G2-M phase. nih.gov In PDAC-3 cells, the G2-M phase population increased from 23% in untreated cells to 76% after treatment, suggesting that the compound may inhibit protein kinases involved in cell cycle regulation. nih.gov Additionally, research on 3,5-diaryl-1,2,4-oxadiazoles identified that these compounds can alter the expression of key genes involved in cell cycle control, such as cyclin D1 and the cyclin-dependent kinase inhibitor p21, ultimately contributing to the induction of apoptosis. nih.gov

Table 2: Effects of Oxadiazole Derivatives on Cell Cycle Progression
Compound/DerivativeCell LineObserved EffectReference
1,3,4-Oxadiazole Nortopsentin Analog (Compound 3b)PDAC-3 and Suit-2 (Pancreatic)Decrease in G0-G1 phase cells; significant increase in G2-M phase cells. nih.gov
3,5-diaryl-1,2,4-oxadiazole (MX-126374)Tumor cellsAlters expression of cyclin D1 and p21. nih.gov

Inducing apoptosis, or programmed cell death, is a primary strategy for many anticancer agents, and oxadiazole derivatives have been shown to be effective apoptosis-inducing agents. nih.gov They can trigger apoptosis through various signaling pathways, often involving the activation of caspases and modulation of the Bcl-2 family of proteins.

One prominent mechanism is the p53-mediated intrinsic pathway of apoptosis. A study on novel 2,5-disubstituted-1,3,4-oxadiazole derivatives in HepG2 hepatocellular carcinoma cells showed that the lead compound (OSD) induced a significant increase in the expression of the tumor suppressor p53. This, in turn, led to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. The shift in this ratio is a critical step in the intrinsic pathway, leading to the subsequent upregulation and activation of caspase-9 and caspase-3, which execute the apoptotic process. Another series of 3,5-diaryl-1,2,4-oxadiazoles was found to induce apoptosis by altering the expression of several key genes, and their molecular target was identified as tail-interacting protein 47, an insulin-like growth factor-II receptor binding protein. nih.gov The ability of oxadiazoles to stabilize p53 by blocking its degradation via MDM2 binding also contributes to the activation of pro-apoptotic genes. researchgate.net

Table 3: Apoptosis Induction by Oxadiazole Derivatives
Compound/DerivativeCell LineApoptotic Pathway/MechanismReference
2,5-disubstituted-1,3,4-oxadiazole (OSD)HepG2 (Hepatocellular Carcinoma)Induction of p53-mediated intrinsic pathway; increased Bax/Bcl-2 ratio; activation of caspase-9 and caspase-3.
3,5-diaryl-1,2,4-oxadiazole (MX-126374)Tumor cellsTargets tail-interacting protein 47 (TIP47); alters expression of apoptosis-related genes. nih.gov
2,5-di(4-aryloylaryloxymethyl)-1,3,4-oxadiazole (DAO-9)Murine Ascites Carcinomap53-induced apoptogenesis via caspase-3 mediated endonuclease activity; induction of Bax, Bad, and cytochrome c. researchgate.net
General Oxadiazole DerivativesCancer cellsStabilize p53 by blocking MDM2 binding; induce ROS to cause DNA damage and mitochondrial dysfunction. researchgate.net

Derivatives of oxadiazole are being investigated for their potential in treating neurodegenerative diseases. dovepress.comresearchgate.net These compounds have shown promise in providing neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions within the central nervous system. dovepress.comsemanticscholar.org

In one study, a novel 1,3,4-oxadiazole derivative, B3, was found to provide neuroprotective effects in a pentylenetetrazole (PTZ)-induced acute epileptic model. dovepress.com The anticonvulsant effect of B3 appears to be mediated through a GABAergic pathway, as pretreatment with flumazenil (B1672878) (a GABAA receptor antagonist) inhibited its protective action. dovepress.com The compound also demonstrated an ability to counteract oxidative stress by significantly increasing the levels of protective enzymes like glutathione (B108866) (GSH) and glutathione S-transferase (GST) in the brain cortex. dovepress.com Another 1,3,4 oxadiazole compound, A3, also showed neuroprotective properties in a PTZ model, with its effects linked to the antioxidant Nrf2-dependent pathway. semanticscholar.org Furthermore, a series of novel 1,2,4-oxadiazole derivatives were evaluated for neuroprotective effects in human neuroblastoma (SH-SY5Y) cells, with compound FO-4-15 showing the highest protective effect against H2O2-induced damage. scilit.com

Oxadiazole-containing compounds have demonstrated significant anti-inflammatory and analgesic properties. nih.govnih.govopenmedicinalchemistryjournal.com A primary mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. mdpi.com

The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic activity of nonsteroidal anti-inflammatory drugs (NSAIDs), while concurrent inhibition of the COX-1 isoform is associated with gastrointestinal side effects. mdpi.com Many oxadiazole derivatives have been developed as selective COX-2 inhibitors, aiming for a safer profile. tandfonline.commdpi.com For instance, replacing the free carboxylic group in conventional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or increase anti-inflammatory activity while reducing ulcerogenic potential. mdpi.com In vitro anti-inflammatory activity is often assessed using heat-induced albumin denaturation assays, where the compounds' ability to inhibit protein denaturation is measured. mdpi.comchula.ac.th Certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown potent activity in these assays, with efficacy comparable to standard drugs like ibuprofen (B1674241) and diclofenac (B195802) sodium. mdpi.comchula.ac.th The anti-inflammatory mechanism may also involve scavenging free radicals and inhibiting the production of intracellular reactive oxygen species (ROS). tandfonline.com

Table 4: Anti-inflammatory Activity of Selected Oxadiazole Derivatives
Compound Class/DerivativeAssay/ModelMechanism/EffectReference
1,3,4-Oxadiazole Derivatives (46a, 46e)In vivo carrageenan-induced edemaPotent and selective COX-2 inhibitors (IC50: 0.04–0.081 μM); superior activity to celecoxib. tandfonline.com
2,5-disubstituted-1,3,4-oxadiazole (Ox-6f)Heat-induced albumin denaturationPromising anti-inflammatory activity with 74.16% inhibition compared to ibuprofen (84.31%). mdpi.com
Methyl-imidazolyl-1,3,4-oxadiazoles (Compounds 11, 13)Carrageenan induced rat paw edemaSignificant anti-inflammatory response with no significant ulcerogenic activity. nih.gov
1,3,4-Oxadiazole Derivatives (3e, 3f, 3i)Bovine serum and egg albumin denaturationModerate anti-inflammatory activity compared to diclofenac sodium. chula.ac.th

Enzyme Inhibition Studies (e.g., Indoleamine-2,3-dioxygenase 1 - IDO1)

Derivatives of the 1,2,5-oxadiazole scaffold have been extensively investigated as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov IDO1 is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. nih.govnih.gov

Researchers have designed and synthesized novel series of 1,2,5-oxadiazole-3-carboximidamide derivatives, building upon the structure of the advanced IDO1 inhibitor, Epacadostat. nih.govnih.gov In one study, various amidine derivatives were used to replace the sulfamoylamino moiety of Epacadostat. nih.gov This led to the development of compounds with potent inhibitory activities against human IDO1. For instance, compounds 13a and 13b demonstrated enzymatic IC50 values of 49.37 nM and 52.12 nM, and cellular IC50 values of 12.34 nM and 14.34 nM, respectively, which are comparable to Epacadostat. nih.gov

Another study focused on introducing urea-containing side chains to create Epacadostat analogues. nih.gov The most active compound from this series, compound 3 , showed superior potency against both recombinant hIDO1 (biochemical IC50 = 67.4 nM) and hIDO1 in HeLa cells (cellular IC50 = 17.6 nM) when compared to Epacadostat (biochemical hIDO1 IC50 = 75.9 nM; cellular IC50 = 20.6 nM). nih.gov

Further modifications, such as incorporating a cycle in the side chain, also yielded derivatives with significant inhibitory activity. Compounds 23 , 25 , and 26 from this series showed noteworthy inhibition of hIDO1 with enzymatic IC50 values of 108.7, 178.1, and 139.1 nM, respectively. nih.gov

In Vitro IDO1 Inhibitory Activity of 1,2,5-Oxadiazole Derivatives
CompoundEnzymatic/Biochemical IC50 (nM)Cellular IC50 (nM)Reference
Epacadostat (Reference)75.920.6 nih.gov
13a49.3712.34 nih.gov
13b52.1214.34 nih.gov
Compound 3 (Urea derivative)67.417.6 nih.gov
23108.719.88 nih.gov
25178.168.59 nih.gov
26139.157.76 nih.gov

Beyond IDO1, other studies have explored 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov A mixture of methanesulfonyl regioisomers 13a,b was found to be a potent in vitro COX-2 inhibitor (IC50 = 0.12 µM) with a good selectivity index (SI=97) over COX-1 (IC50 = 11.6 µM). nih.gov Similarly, the aminosulfonyl regioisomers 16 were also effective COX-2 inhibitors (IC50 = 0.78 µM) with a COX-2 selectivity index of 12. nih.gov

Antioxidant Activity Investigations

While the broader class of oxadiazoles has been investigated for antioxidant properties, specific studies focusing solely on 1,2,5-Oxadiazole-3,4-dicarboxamide are less prevalent in the reviewed literature. However, research on related structures provides context. For example, various 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and screened for their antioxidant activities, with some compounds exhibiting results comparable to standard drugs. nih.govuobaghdad.edu.iq These studies suggest that the oxadiazole nucleus can be a valuable scaffold for developing compounds with antioxidant potential, though further investigation is required to characterize the specific antioxidant capacity of 1,2,5-oxadiazole derivatives.

Molecular Interactions with Specific Biological Targets

Molecular docking studies have been instrumental in understanding how 1,2,5-oxadiazole derivatives interact with their protein targets. In the context of COX-2 inhibition, docking studies of 3,4-diaryl-1,2,5-oxadiazole N-oxides revealed that substituents on the phenyl rings play a crucial role in binding. For instance, a methoxy (B1213986) group was shown to be positioned near the COX-2 secondary pocket, where it could participate in hydrogen bonding interactions within the active site. nih.gov Similarly, the methanesulfonyl (MeSO2) COX-2 pharmacophore in regioisomers 13a,b was shown through molecular modeling to be positioned in the vicinity of the COX-2 secondary pocket, explaining its inhibitory activity. nih.gov

The interaction of 1,2,5-oxadiazole derivatives with biological receptors has been primarily explored through their enzyme inhibition activities, which modulate cellular pathways. The inhibition of the IDO1 enzyme by 1,2,5-oxadiazole-3-carboximidamide derivatives directly modulates the tryptophan degradation pathway, which is critical for immune response. nih.govnih.gov Likewise, the inhibition of COX-1 and COX-2 enzymes by 3,4-diphenyl-1,2,5-oxadiazole (B13105956) derivatives modulates the production of prostaglandins, which are key signaling molecules in inflammation. nih.gov These interactions demonstrate the capacity of the 1,2,5-oxadiazole scaffold to serve as a template for agents that can selectively modulate the function of specific biological targets.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the biological activity of 1,2,5-oxadiazole derivatives.

For IDO1 Inhibition: The development of 1,2,5-oxadiazole-3-carboximidamide derivatives showed that replacing the sulfamoylamino group of Epacadostat with various amidine derivatives could maintain or even enhance potency. nih.gov The introduction of urea-containing side chains was also a successful strategy to improve inhibitory activity against IDO1. nih.gov

For Antiplasmodial Activity: In a series of 3,4-disubstituted 1,2,5-oxadiazoles, SAR studies revealed that antiplasmodial activity and selectivity are highly dependent on the substitution pattern of the 4-phenyl moiety. mdpi.com Specifically, a 4-(3,4-dialkoxyphenyl) substitution was shown to have a significant positive impact on both activity and cytotoxicity. The compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (51 ) emerged as a highly potent derivative with an IC50 of 0.034 µM against P. falciparum and a selectivity index of 1526. mdpi.com

For COX-2 Inhibition: For 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides, SAR studies indicated that compounds with a p-methoxy (p-OMe) substitution exhibited higher COX-2 inhibition compared to those with other substituents. nih.gov This highlights the importance of this specific substitution for interaction with the COX-2 active site.

Preclinical In Vitro Efficacy Assessments

The preclinical in vitro efficacy of 1,2,5-oxadiazole derivatives has been demonstrated across various therapeutic areas.

Anticancer/Immunotherapy: As detailed in the enzyme inhibition section, derivatives have shown potent low nanomolar efficacy in cellular assays by inhibiting IDO1 in human cells, which is a critical mechanism for cancer immunotherapy. nih.govnih.govnih.gov

Anti-inflammatory: 3,4-diaryl-1,2,5-oxadiazole derivatives have demonstrated significant in vitro efficacy as COX-2 inhibitors. The methanesulfonyl regioisomers 13a,b and aminosulfonyl regioisomers 16 showed potent and selective inhibition of COX-2, comparable in potency to the reference drug celecoxib. nih.gov Another compound, 3,4-Di(4-methoxyphenyl)-1,2,5-oxadiazole N-oxide (42 ), showed 54% inhibition of COX-2 at a concentration of 22 µM. nih.gov

In Vitro COX-2 Inhibitory Activity of 1,2,5-Oxadiazole Derivatives
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib (Reference)0.0733.1472 nih.gov
13a,b (Methanesulfonyl)0.1211.697 nih.gov
16 (Aminosulfonyl)0.789.812 nih.gov
42 (p-Methoxy N-oxide)54% inhibition at 22 µM44% inhibition at 88 µMN/A nih.gov

Antiplasmodial: As part of SAR studies, new 1,2,5-oxadiazole derivatives were tested for in vitro antiplasmodial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. The most promising compound, 51 , exhibited high in vitro activity with an IC50 value of 0.034 µM. mdpi.com

Future Research Directions and Perspectives

Novel Synthetic Route Development for Enhanced Efficiency

The advancement of 1,2,5-oxadiazole-3,4-dicarboxamide applications is intrinsically linked to the development of efficient and scalable synthetic routes. Current methodologies often involve multi-step processes that may be improved for higher yield, purity, and sustainability. A key precursor in many syntheses is 1,2,5-oxadiazole-3,4-dicarbohydrazide. researchgate.netmdpi.comresearchgate.net Research has demonstrated the cyclization of this dicarbohydrazide to form fused ring systems like 5,6-dihydro- researchgate.netmdpi.combohrium.comoxadiazolo[3,4-d]pyridazine-4,7-dione. mdpi.comresearchgate.net However, these reactions are not always high-yielding and can lead to decomposition products, highlighting the need for optimization. mdpi.com

Future synthetic strategies could focus on:

One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates could significantly enhance efficiency. nih.gov This approach has proven successful for other oxadiazole derivatives, reducing reaction time and resource consumption. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times and improve yields in the synthesis of heterocyclic compounds, including various oxadiazole derivatives. mdpi.com Exploring this technology for the synthesis of the target dicarboxamide and its precursors is a promising avenue.

Green Chemistry Approaches: Employing environmentally benign solvents, catalysts, and reaction conditions is crucial. This includes exploring catalyst-free reactions promoted by visible light or using superbase media to facilitate cyclization at room temperature, methods that have been reported for other oxadiazole isomers. nih.gov

Novel Starting Materials: Investigation into alternative and more accessible starting materials than those currently used could broaden the accessibility of the core structure for research and development. Recent work has shown the synthesis of related furoxan derivatives from 4-amino-3-aminocarbohydroxymoyl-1,2,5-oxadiazole, indicating that novel pathways are continuously being discovered. wipo.int

Exploration of Undiscovered Chemical Transformations and Derivatizations

The two carboxamide functional groups of this compound are ripe for chemical exploration, serving as handles for a wide array of derivatizations. These transformations can lead to novel compounds with unique chemical properties and potentially enhanced biological activities.

Key areas for future exploration include:

Reactions of the Amide Group: The amide moieties can undergo numerous well-established chemical reactions. For instance, dehydration could yield the corresponding dinitrile, a valuable precursor for other nitrogen-containing heterocycles. Reductions could lead to the corresponding diamine, while Hofmann or Curtius rearrangements could provide access to novel amine-substituted oxadiazoles (B1248032).

N-Substitution: The amide nitrogens can be substituted with various alkyl or aryl groups. This has been a successful strategy for modifying the properties of other heterocyclic compounds, leading to derivatives with altered solubility, stability, and biological target affinity. nih.gov

Cyclization Reactions: The dicarboxamide can act as a key intermediate for synthesizing more complex, fused heterocyclic systems. For example, its precursor, 1,2,5-oxadiazole-3,4-dicarbohydrazide, undergoes cyclization to form a pyridazine (B1198779) ring. mdpi.comresearchgate.net Similar cyclization strategies with the dicarboxamide could yield novel fused-ring systems with potential applications in materials science or as pharmacophores.

Formation of Donor-Acceptor Dyes: The core 1,2,5-oxadiazole ring is electron-withdrawing. By attaching electron-donating groups through derivatization of the carboxamides, novel donor-acceptor-donor (D-A-D) type molecules could be synthesized. researchgate.net Such compounds are of significant interest as fluorescent materials and organic sensitizers for applications like dye-sensitized solar cells. researchgate.netthaiscience.info

Advanced Computational Modeling for Rational Design and Mechanistic Insights

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work, thereby saving time and resources. For 1,2,5-oxadiazole derivatives, methods like Density Functional Theory (DFT) have been employed to study electronic structures, stability, and quantitative structure-activity relationships (QSAR). researchgate.net

Future computational studies on this compound and its derivatives should focus on:

Rational Design of Derivatives: By calculating properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and various reactivity descriptors, researchers can rationally design new derivatives with desired electronic and chemical properties. researchgate.netmdpi.com For example, MEP maps can identify preferential sites for nucleophilic or electrophilic attack, guiding synthetic efforts. researchgate.net

Predicting Stability and Reactivity: Computational methods can assess the relative stability of different isomers and conformations. scirp.org For instance, studies on oxadiazole isomers have shown that the 1,3,4-isomer is generally more stable than the 1,2,5-isomer. scirp.org Similar calculations for new derivatives of this compound can help prioritize synthetic targets that are likely to be stable.

Molecular Docking and Mechanistic Elucidation: If biological activity is discovered, molecular docking can be used to predict how these molecules bind to specific biological targets, such as enzyme active sites. mdpi.combohrium.commdpi.com This provides insight into the potential mechanism of action and allows for the structure-based design of more potent and selective inhibitors. mdpi.comnih.gov For example, docking studies on other oxadiazoles have identified potential inhibitors for targets like VEGFR2 and Factor Xa. mdpi.commdpi.com

Table 1: Key Computational Parameters for Guiding Research on 1,2,5-Oxadiazole Derivatives

Parameter Description Application in Future Research Reference
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. Predicts chemical reactivity and stability; a smaller gap often implies higher reactivity. mdpi.comscirp.org
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface of a molecule. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. researchgate.net
Aromatic Stabilization Energy (ASE) A measure of the thermodynamic stability gained by a molecule due to aromaticity. Assesses the stability of the core heterocyclic ring and its derivatives. scirp.org

| Binding Energy | The energy released upon the interaction of a ligand with its receptor. | Predicts the affinity of a molecule for a biological target in molecular docking studies. | mdpi.comnih.gov |

Expanding Biological Target Identification and Mechanistic Elucidation

The oxadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. biointerfaceresearch.comnih.govencyclopedia.pub While the specific biological profile of this compound is largely unknown, the known activities of its analogs provide a strong rationale for its investigation as a potential therapeutic agent.

Future research should systematically:

Broad-Spectrum Biological Screening: The parent compound and its newly synthesized derivatives should be screened against a diverse range of biological targets. This includes panels of cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in various diseases. researchgate.netarabjchem.org Derivatives of the related 1,3,4-oxadiazole (B1194373) have shown activity against targets like EGFR, InhA, and α-glucosidase. bohrium.comnih.govnanobioletters.com

Identification of Novel Targets: High-throughput screening campaigns could uncover unexpected biological activities and novel molecular targets, opening up new therapeutic avenues. The versatility of the oxadiazole ring suggests that its derivatives could interact with a wide range of biological macromolecules. nih.gov

Mechanism of Action (MoA) Studies: For any "hit" compounds identified during screening, detailed MoA studies are essential. This involves identifying the specific molecular target and elucidating how the compound modulates its function. Techniques such as enzyme inhibition assays, gene expression analysis, and proteomics can be employed to understand the downstream cellular effects.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications to the this compound scaffold affect biological activity is crucial. nanobioletters.com This will generate critical SAR data, guiding the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Biological Activities and Targets for this compound Derivatives Based on Analog Studies

Therapeutic Area Potential Molecular Target(s) Reference
Anticancer Tyrosine kinases (e.g., VEGFR2, EGFR), Tubulin, Histone deacetylases (HDACs) mdpi.combiointerfaceresearch.comnanobioletters.com
Antibacterial InhA (M. tuberculosis), DNA gyrase bohrium.comarabjchem.org
Antifungal Various fungal enzymes and cellular components researchgate.net
Anti-inflammatory Cyclooxygenase (COX) enzymes biointerfaceresearch.com
Antithrombotic Factor Xa mdpi.comresearchgate.net

| Antidiabetic | α-glucosidase | nih.gov |

Q & A

Q. What are the primary synthetic strategies for 1,2,5-oxadiazole-3,4-dicarboxamide and its derivatives?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, reacting dichlorophosphorylheterylcarboxamides with 3,4-diamino-1,2,5-oxadiazole in dry octane under inert conditions (50–60°C, triethylamine catalyst) yields substituted derivatives . Another route utilizes nitration systems (e.g., TFA/100% HNO₃) to construct furoxan-bridged derivatives via one-step nitration of acetic acid intermediates . Ring-opening of nitrothiophenes followed by cyclization has also been reported to access disubstituted oxadiazole oxides .

Q. How can structural modifications influence the physicochemical properties of this compound?

  • Methodological Answer : Substituting hydrogen atoms at the 3- and 4-positions with electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methyl, amino) alters aromaticity and stability. For instance, amino groups enhance hydrogen-bonding capacity, impacting solubility and crystallinity, while nitro groups increase density and thermal stability, making derivatives suitable for energetic materials . Computational studies (DFT/B3LYP) confirm substituent effects on bond lengths and vibrational modes .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy, combined with DFT calculations (6-31G(d,p) basis set), validate vibrational modes and substituent-induced shifts .
  • Chromatography : RP-HPLC-DAD methods optimize separation for oxadiazole derivatives, using C18 columns and acetonitrile/water gradients .
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses decomposition temperatures (e.g., 178–183°C for 3,4-diaminofurazan derivatives) .

Advanced Research Questions

Q. How do computational methods resolve contradictions in experimental data for oxadiazole derivatives?

  • Methodological Answer : Discrepancies in vibrational spectra or reaction outcomes can arise from solvent effects, substituent interactions, or photolysis byproducts. For example, DFT/B3LYP simulations reconcile experimental IR bands of aminofurazans by modeling H-bonded complexes (e.g., H2NNCS:H2NCN), which explain unexpected photolysis products . Similarly, computational docking studies predict binding affinities of carboxamide derivatives to biological targets, guiding synthetic prioritization .

Q. What role does this compound play in designing high-performance materials?

  • Methodological Answer :
  • Energetic Materials : Furoxan-bridged derivatives (e.g., OTF) exhibit high density (1.95 g/cm³) and detonation velocity (~9,200 m/s), achieved via nitration strategies .
  • Organic Electronics : Incorporation into polymers (e.g., DTBO-based copolymers) lowers HOMO levels (−5.4 eV), enhancing hole mobility and photovoltaic efficiency (PCE >12%) in solar cells .

Q. How can reaction mechanisms be elucidated for cyclocondensation pathways involving oxadiazole precursors?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁵N-tagged amines) and in situ NMR to track intermediates. For example, cyclocondensation of 3,4-diamino-1,2,5-oxadiazole with carbonyl precursors proceeds via nucleophilic acylation, followed by dehydration to form fused heterocycles (e.g., furazanopyrazines) . Kinetic studies in anhydrous octane reveal rate-limiting steps dependent on electron-rich heterocycle reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.